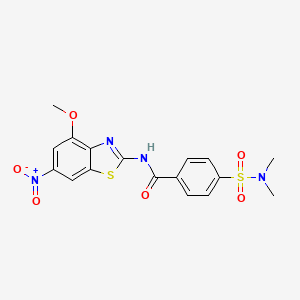
4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Übersicht
Beschreibung
4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, also known as DB844, is a chemical compound that has been extensively studied for its potential as an anti-parasitic drug. It belongs to the class of benzothiazole sulfonamide compounds and has shown promising results in preclinical studies for the treatment of leishmaniasis and other parasitic diseases.
Wirkmechanismus
The exact mechanism of action of 4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to target the parasite's energy metabolism pathways, specifically the mitochondria. It has been shown to inhibit the activity of several key enzymes involved in the parasite's energy metabolism, leading to a decrease in ATP production and ultimately parasite death.
Biochemical and Physiological Effects:
4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has been shown to have minimal toxicity in mammalian cells, making it a promising candidate for further development as an anti-parasitic drug. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several advantages for use in lab experiments, including its potent anti-parasitic activity, minimal toxicity in mammalian cells, and good pharmacokinetic properties. However, its synthesis is complex and time-consuming, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several potential future directions for research on 4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, including:
1. Further study of its mechanism of action to better understand how it targets the parasite's energy metabolism pathways.
2. Development of more efficient synthesis methods to enable large-scale production of the compound.
3. Evaluation of its activity against other parasitic diseases, such as Chagas disease and African trypanosomiasis.
4. Investigation of its potential as a combination therapy with other anti-parasitic drugs to improve efficacy and reduce the risk of resistance development.
5. Development of formulations for topical or intravenous administration to expand its potential clinical applications.
Wissenschaftliche Forschungsanwendungen
4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its anti-parasitic activity, particularly against the protozoan parasite Leishmania. It has been shown to have potent activity against both the promastigote and amastigote forms of the parasite, making it a promising candidate for the treatment of leishmaniasis.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S2/c1-20(2)29(25,26)12-6-4-10(5-7-12)16(22)19-17-18-15-13(27-3)8-11(21(23)24)9-14(15)28-17/h4-9H,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWNZHZSBCFWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3260353.png)

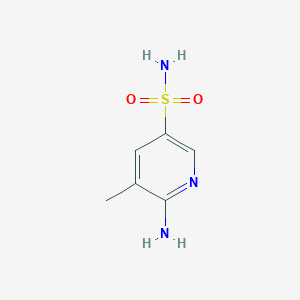

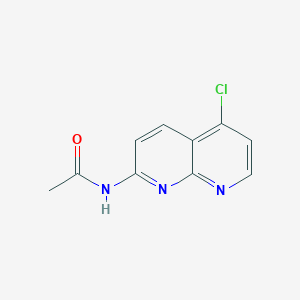
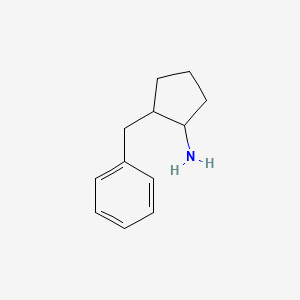
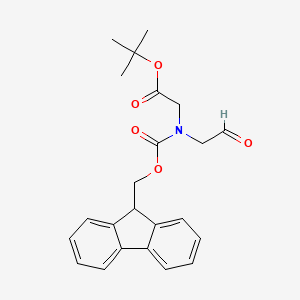
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclohexanecarboxamide](/img/structure/B3260385.png)


![[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3260417.png)

![2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B3260448.png)
